

O-Desmethyltramadol Hydrochloride: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *O-Desmethyltramadol
hydrochloride*

Cat. No.: *B145512*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for **O-Desmethyltramadol hydrochloride**. The information is compiled from various scientific sources to support research, development, and formulation activities.

Introduction

O-Desmethyltramadol (O-DSMT) is the primary active metabolite of the analgesic drug tramadol.[1] It is formed in the liver through the action of the cytochrome P450 enzyme CYP2D6.[1] O-DSMT is a more potent μ -opioid receptor agonist than its parent compound and is largely responsible for tramadol's analgesic effects.[2] The hydrochloride salt of O-Desmethyltramadol is commonly used in research and development due to its improved solubility and stability.[3] Understanding the physicochemical properties of **O-Desmethyltramadol hydrochloride**, particularly its solubility and stability, is crucial for the development of robust analytical methods, viable formulations, and for ensuring its quality and efficacy as a research chemical or potential therapeutic agent.

Solubility Data

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. The available data for **O-Desmethyltramadol hydrochloride** is summarized below.

Quantitative Solubility Data

Solvent	Solubility	Temperature	Method	Source
Water	≥ 100 mg/mL	Not Specified	Not Specified	MedChemExpress
Water	3.53 g/L (Predicted)	Not Specified	ALOGPS	Human Metabolome Database

Note: There is a lack of publicly available quantitative solubility data for **O-Desmethylntramadol hydrochloride** in common organic solvents such as ethanol, methanol, DMSO, and acetonitrile at various temperatures.

Qualitative Solubility Data

Solvent	Solubility Description	Source
Water	Soluble	CymitQuimica[4]
Organic Solvents	Soluble	CymitQuimica[4]
Methanol	Slightly Soluble	ChemicalBook[5]
Chloroform	Slightly Soluble	ChemicalBook[5]
DMSO	May dissolve	InvivoChem[6]
Ethanol	May dissolve	InvivoChem[6]

Stability Data

The stability of an active pharmaceutical ingredient is a key factor in determining its shelf-life, storage conditions, and compatibility with excipients.

Solid-State and In-Solution Stability

Condition	Observation	Source
Solid State (-20°C)	Stable for ≥ 7 years	Cayman Chemical
In Plasma (Room Temp. & 4°C)	Stable for 48 hours	Simultaneous Determination of Tramadol and O-Desmethyltramadol in Human Plasma Using HPLC–DAD[7]
In Re-eluted Solution (15°C)	Stable for 48 hours	Optimized HPLC method for tramadol and O-desmethyl tramadol determination in human plasma[8]

Degradation Kinetics

Specific degradation kinetic studies for **O-Desmethyltramadol hydrochloride** under various stress conditions (e.g., pH, light, temperature) are not readily available in the public domain. However, studies on the parent compound, tramadol hydrochloride, can provide some insights into potential degradation pathways.

A study on tramadol hydrochloride revealed the following:

- Alkaline Conditions: Degradation is rapid and follows first-order kinetics. The rate of degradation increases with temperature.[9]
 - Rate constant (k) at room temperature: 0.0034 min^{-1}
 - Rate constant (k) at 60°C: 0.0149 min^{-1}
 - Rate constant (k) at 80°C: 0.4849 min^{-1}
- Acidic Conditions (with microwave treatment): Significant degradation following first-order kinetics was observed.[9]
 - Rate constant (k): 0.0653 min^{-1}

Forced degradation studies on tramadol hydrochloride have shown it to be stable under various stress conditions including acid and alkali hydrolysis, moisture, oxidation, heat, and photolytic (UV) conditions when tested as part of a stability-indicating method development.^[10]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **O-Desmethytramadol hydrochloride** are not specifically published. However, standardized methodologies can be applied.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.^[11]

Protocol:

- Preparation of Saturated Solution:
 - Add an excess amount of **O-Desmethytramadol hydrochloride** to a known volume of the desired solvent (e.g., water, ethanol, phosphate buffer pH 7.4) in a sealed, temperature-controlled container (e.g., glass vial).
 - Ensure a solid excess remains to confirm saturation.^[12]
- Equilibration:
 - Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.^[11]
- Phase Separation:
 - Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Quantification:

- Analyze the concentration of **O-Desmethylnaltradol hydrochloride** in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[11\]](#)
- Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[\[13\]](#)[\[14\]](#)

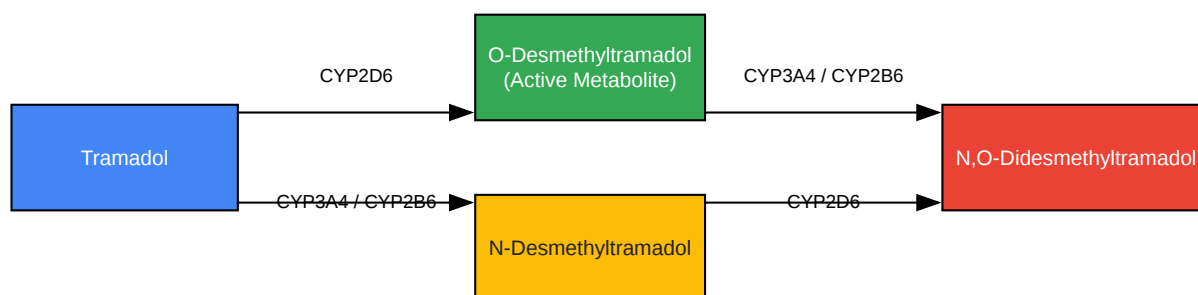
Protocol:

- Sample Preparation:
 - Prepare solutions of **O-Desmethylnaltradol hydrochloride** in appropriate solvents.
- Stress Conditions:
 - Acid Hydrolysis: Expose the solution to an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).[\[13\]](#)
 - Base Hydrolysis: Expose the solution to a basic medium (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).[\[13\]](#)
 - Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[\[10\]](#)
 - Thermal Degradation: Expose the solid compound and a solution to dry heat at an elevated temperature (e.g., 80°C).[\[15\]](#)
 - Photostability: Expose the solid compound and a solution to a specified light source (e.g., UV and visible light) as per ICH Q1B guidelines.[\[16\]](#)
- Time Points:

- Collect samples at various time intervals to monitor the extent of degradation.
- Analysis:
 - Analyze the stressed samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products.[10]
 - Quantify the amount of remaining **O-Desmethyltramadol hydrochloride** and identify and quantify any major degradation products.

Visualizations

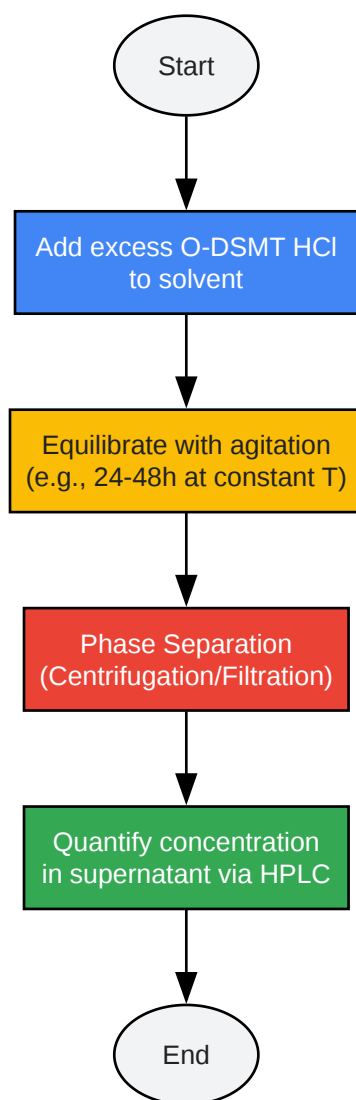
Metabolic Pathway of Tramadol



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Caption: Metabolic conversion of Tramadol to its metabolites.

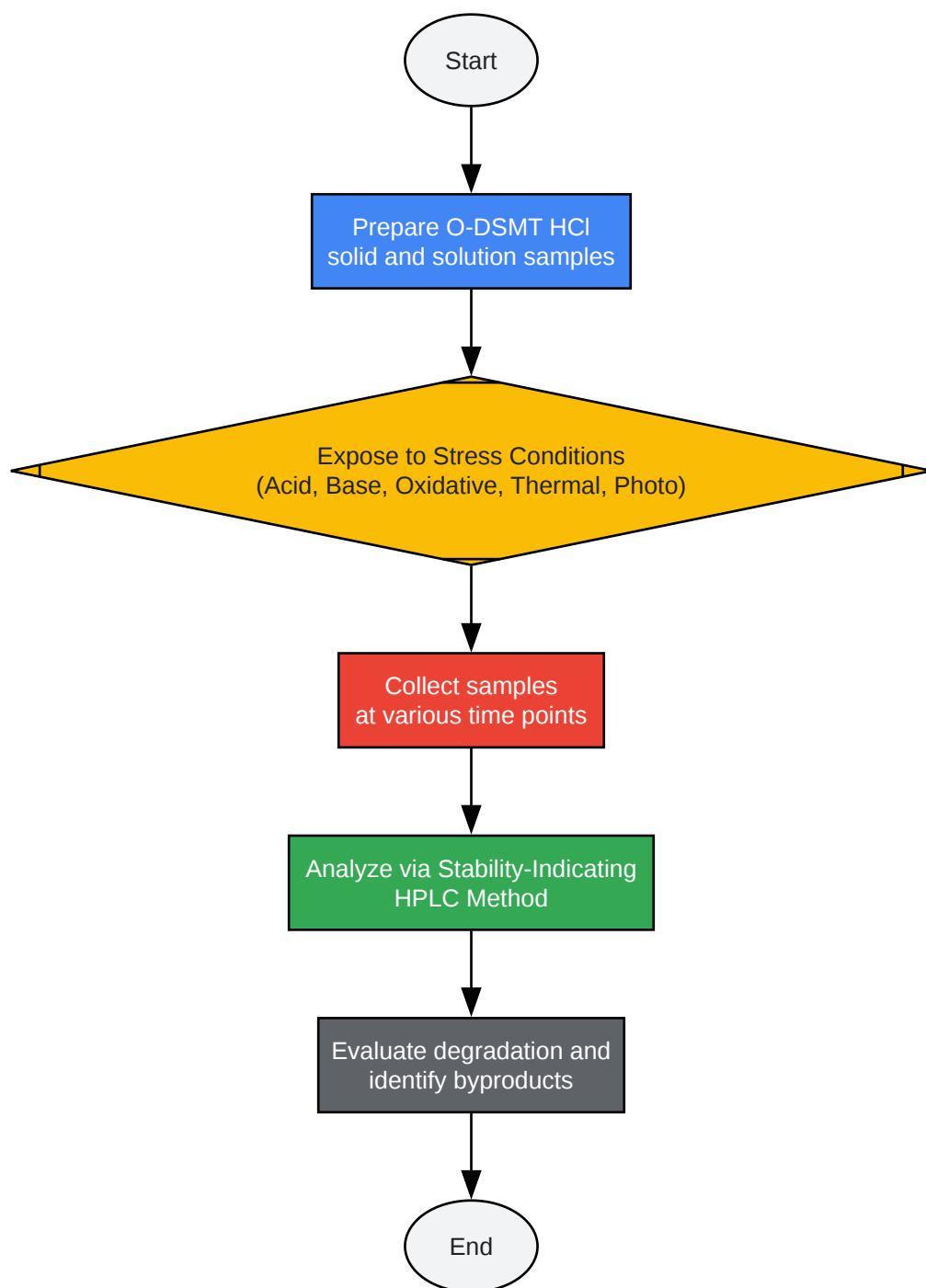
Experimental Workflow for Solubility Determination



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Caption: Shake-flask method for solubility determination.

Experimental Workflow for Stability Testing



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Caption: Forced degradation workflow for stability assessment.

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